3-Amino-4-(3-hydroxyphenyl)butyric Acid
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Overview
Description
3-Amino-4-(3-hydroxyphenyl)butyric Acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a butyric acid backbone. It is a white to yellow solid at room temperature and is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-hydroxyphenyl)butyric Acid can be achieved through various methods. One common approach involves the reduction of bis(3-nitro-4-hydroxyphenyl) compounds using hydrazines in the presence of a catalyst . Another method includes the modification of molecular structures using specific reagents such as thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(3-hydroxyphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-4-(3-hydroxyphenyl)butyric Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-hydroxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, affecting carbohydrate metabolism . The compound’s effects on cellular signaling pathways and receptor binding are also areas of active research .
Comparison with Similar Compounds
3-Amino-4-(4-hydroxyphenyl)butyric Acid: This compound has a similar structure but with a hydroxy group at the para position.
3-Amino-3-(4-hydroxyphenyl)propanoic Acid: This compound has a shorter carbon chain and different functional group positioning.
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butyric Acid: This compound has an additional hydroxy group on the butyric acid backbone.
Uniqueness: 3-Amino-4-(3-hydroxyphenyl)butyric Acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-amino-4-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(6-10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14) |
InChI Key |
MTQKSEKOKKQEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CC(=O)O)N |
Origin of Product |
United States |
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